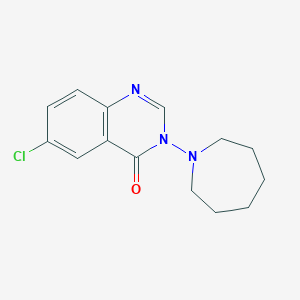
1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylique est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente un groupement morpholinopyrazine lié à un acide pyrazole carboxylique, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
La synthèse de l'acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé par la réaction de l'hydrazine avec une 1,3-dicétone en milieu acide.
Introduction du groupement morpholinopyrazine : Cette étape implique une réaction de substitution nucléophile où un dérivé de la morpholine réagit avec un composé de pyrazine halogéné.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, notamment l'utilisation de catalyseurs et de techniques de purification avancées.
Analyse Des Réactions Chimiques
L'acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant de puissants oxydants comme le permanganate de potassium, conduisant à la formation de cétones ou d'aldéhydes correspondants.
Réduction : Les réactions de réduction en utilisant des agents comme le borohydrure de sodium peuvent convertir le composé en ses alcools correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule, améliorant sa polyvalence.
Condensation : Le composé peut subir des réactions de condensation avec des aldéhydes ou des cétones pour former des molécules plus grandes et plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases, les oxydants et les réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
L'acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylique peut être comparé à des composés similaires tels que :
Acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-4-carboxylique : Différant par la position du groupe acide carboxylique.
Acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-5-carboxylique : Un autre isomère de position.
Acide 1-(3-morpholinopyrazin-2-yl)-1H-pyrazole-3-sulfonique : Comportant un groupe acide sulfonique au lieu d'un acide carboxylique.
Propriétés
Formule moléculaire |
C12H13N5O3 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpyrazin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-1-4-17(15-9)11-10(13-2-3-14-11)16-5-7-20-8-6-16/h1-4H,5-8H2,(H,18,19) |
Clé InChI |
QKQYERXCRFHFFO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=CN=C2N3C=CC(=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


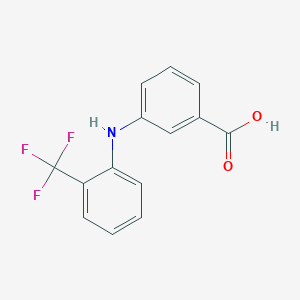
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)

![3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine](/img/structure/B11843261.png)

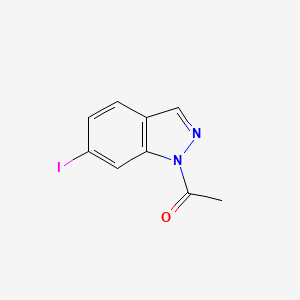
![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
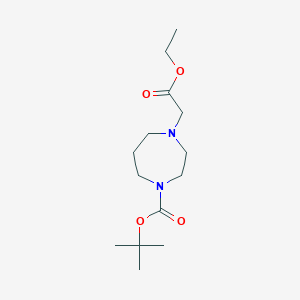
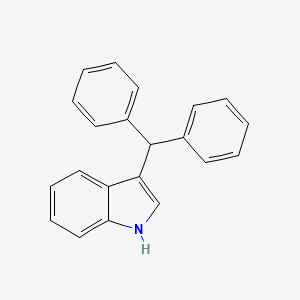


![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)
